7-Chloro-6-fluoro-2,3-dihydro-1H-indole
Description
7-Chloro-6-fluoro-2,3-dihydro-1H-indole is a halogenated dihydroindole derivative characterized by a partially saturated indole ring system. The molecule features chlorine and fluorine substituents at positions 7 and 6, respectively, which significantly influence its electronic and steric properties. Such compounds are of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules, though pharmacological data for this specific derivative remain unreported in the reviewed literature.
Properties
Molecular Formula |
C8H7ClFN |
|---|---|
Molecular Weight |
171.60 g/mol |
IUPAC Name |
7-chloro-6-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7ClFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-2,11H,3-4H2 |
InChI Key |
LKWIQDGUUAPTDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC(=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For example, the reaction of 6-fluoro-2,3-dihydro-1H-indole with chlorinating agents such as thionyl chloride or phosphorus pentachloride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and fully saturated indole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-chloro-6-fluoro-2,3-dihydro-1H-indole are best contextualized by comparing it to related indole derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of this compound and Analogues
Key Observations
Substituent Effects: Halogen Position: The 6-fluoro and 7-chloro arrangement in the target compound contrasts with 6-chloro-7-fluoro-1H-indole-2,3-dione, where halogen positions are reversed.
Spectral and Physicochemical Properties :
- The absence of reported NMR data for the target compound complicates direct comparisons. However, related dihydroindoles exhibit characteristic CH₂ signals near δ 47–48 ppm in ¹³C-NMR, as observed in 5-ethoxycarbonyl-7-acetoxy derivatives .
- The XLogP3 value of 1.4 for 6-chloro-7-fluoro-1H-indole-2,3-dione suggests moderate lipophilicity, which may differ in the target compound due to the dihydro structure.
Safety and Applications :
- Safety data for the target compound are unavailable, but analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid are classified as hazardous (100% purity) and restricted to R&D .
- The 2,3-dione group in 6-chloro-7-fluoro-1H-indole-2,3-dione enhances its utility as a synthon for heterocyclic expansions , whereas the dihydro structure of the target compound may favor hydrogenation or alkylation reactions.
Crystallographic Insights :
- Crystal structures of related dihydroindoles (e.g., 1-benzenesulfonyl derivatives) reveal orthogonal arrangements between substituents and the indole core, with intramolecular C–H⋯O bonds stabilizing conformations . Such motifs may persist in the target compound, influencing packing and stability.
Biological Activity
7-Chloro-6-fluoro-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H8ClF
- Molecular Weight : 182.61 g/mol
- IUPAC Name : this compound
- CAS Number : 69351010
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and cyclization processes. The compound can be derived from simpler indole derivatives through chlorination and fluorination reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. The compound has demonstrated activity against various bacterial strains, particularly those resistant to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 30 |
Neuropharmacological Effects
Research has indicated potential neuropharmacological effects of indole derivatives. In animal models, compounds similar to this compound have been shown to modulate serotonin receptors, which is crucial for treating mood disorders.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Serotonin Receptors : The compound may act as a partial agonist at serotonin receptors, influencing neurotransmitter dynamics.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
